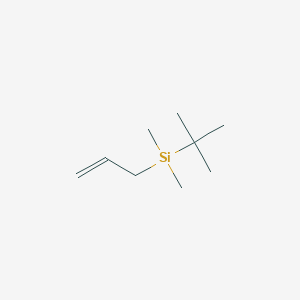

Allyl(tert-butyl)dimethylsilane

Vue d'ensemble

Description

Allyl(tert-butyl)dimethylsilane, also known as ATB, is an organosilicon compound with a wide range of applications in organic synthesis and medicinal chemistry. ATB is a versatile reagent that has been used in many areas of research, including drug discovery, material science, and catalysis. ATB is a valuable tool for chemists due to its ability to react with a variety of substrates and its relatively low toxicity.

Applications De Recherche Scientifique

Novel Product Patterns in Catalyzed Decomposition

A study by Maas et al. (1994) demonstrated that palladium(II)-catalyzed decomposition of a diazo compound containing an allyl(tert-butyl)dimethylsilane group leads to the formation of butatriene derivatives and siloxyalkenes. This finding reveals the potential of this compound in generating complex organic structures through metal-catalyzed reactions (Maas et al., 1994).

Synthesis of Novel Compounds

In 2012, Bouarata et al. reported the synthesis of a novel compound involving allylation of a quinoline derivative with an allylic iodide containing the tert-butyl dimethylsilane group. This research illustrates the utility of this compound in synthesizing new organic compounds with potential applications in medicinal chemistry (Bouarata et al., 2012).

Role in Modulating Cytotoxic Activity

Donadel et al. (2005) explored the impact of the tert-butyl dimethyl silyl group on the cytotoxic activity of synthesized tetrahydropyrans. Their findings suggest that the presence of this group can significantly influence the biological activity of compounds, pointing to its potential in drug design (Donadel et al., 2005).

Migratory Insertion in Palladium Complexes

Canovese et al. (2009) studied the migratory insertion of allyl groups in palladium complexes, highlighting the significance of the this compound group in understanding the mechanics of palladium-catalyzed reactions (Canovese et al., 2009).

Allylic Oxidations Catalyzed by Dirhodium Caprolactamate

Research by McLaughlin et al. (2009) and Catino et al. (2004) demonstrated the role of tert-butyl dimethyl silyl groups in allylic oxidations catalyzed by dirhodium caprolactamate. This work offers insights into the mechanisms of allylic oxidations and the effectiveness of dirhodium caprolactamate as a catalyst (McLaughlin et al., 2009); (Catino et al., 2004).

Synthesis of Chiral Auxiliaries

Studer et al. (1995) synthesized and applied a new chiral auxiliary incorporating the tert-butyl group. This study underscores the importance of this compound in stereoselective organic synthesis (Studer et al., 1995).

Safety and Hazards

Allyl(tert-butyl)dimethylsilane is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and it should be stored in a well-ventilated place .

Mécanisme D'action

Target of Action

Allyl(tert-butyl)dimethylsilane is primarily involved in electrophilic substitution reactions of unsaturated silanes . The primary targets are the electrophilic centers where the allyl or vinyl group is incorporated after the loss of the silyl group .

Mode of Action

The carbon-silicon bond in this compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophilic additions to allyl- and vinylsilanes take advantage of this, and site selectivity generally reflects this property—electrophiles become bound to the carbon γ to the silyl group . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving electrophilic substitution reactions of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond controls the site of reaction and stereoselectivity . Formation of the new carbon-carbon bond is at the γ position of allyl silanes .

Pharmacokinetics

It is known that the compound has a low gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -4.16 cm/s .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds at the γ position of allyl silanes and the β position of vinylsilanes . This leads to the formation of new compounds with potential applications in various fields, including organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants . For example, the presence of a nucleophile can assist in silicon elimination after the formation of the carbon-electrophile bond . Additionally, the compound should be stored in a well-ventilated place and kept cool to maintain its stability .

Propriétés

IUPAC Name |

tert-butyl-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Si/c1-7-8-10(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALUNQGXJIFEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440971 | |

| Record name | Allyl(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-22-3 | |

| Record name | Allyl(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

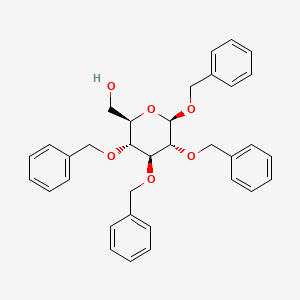

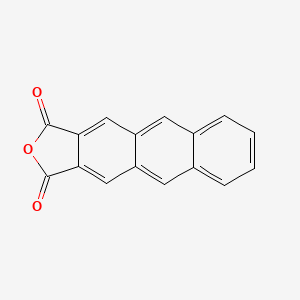

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)